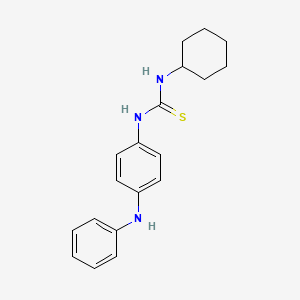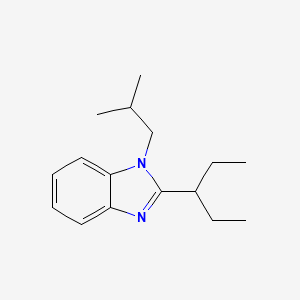
2-formyl-6-methoxyphenyl 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-formyl-6-methoxyphenyl 4-fluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and has a molecular formula of C15H11FO4.
Mécanisme D'action
The mechanism of action of 2-formyl-6-methoxyphenyl 4-fluorobenzoate varies depending on its application. In medicine, this compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in the progression of Alzheimer's disease and melanoma, respectively. In agriculture, it acts as an insecticide by disrupting the nervous system of insects. In materials science, it can be used as a building block for the synthesis of materials with unique properties such as fluorescence and conductivity.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound also vary depending on its application. In medicine, this compound has been shown to reduce the activity of enzymes that are involved in the progression of Alzheimer's disease and melanoma, which can lead to the inhibition of tumor growth and the improvement of cognitive function. In agriculture, it acts as an insecticide by disrupting the nervous system of insects, leading to paralysis and death. In materials science, it can be used as a building block for the synthesis of materials with unique properties such as fluorescence and conductivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-formyl-6-methoxyphenyl 4-fluorobenzoate in lab experiments include its high yield synthesis, its diverse applications in various fields, and its potential to be used as a building block for the synthesis of novel materials. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
The future directions for the study of 2-formyl-6-methoxyphenyl 4-fluorobenzoate include further research into its potential applications in medicine, agriculture, and materials science. In medicine, this compound can be further studied for its potential to treat other diseases such as cancer and Parkinson's disease. In agriculture, it can be further studied for its potential to be used as a biopesticide that is safe for the environment. In materials science, it can be further studied for its potential to be used as a building block for the synthesis of materials with unique properties such as biodegradability and self-healing.
Méthodes De Synthèse
The synthesis of 2-formyl-6-methoxyphenyl 4-fluorobenzoate involves the reaction of 2-formyl-6-methoxyphenol and 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and is typically carried out under nitrogen gas. The product is obtained in high yields and can be purified by recrystallization.
Applications De Recherche Scientifique
2-formyl-6-methoxyphenyl 4-fluorobenzoate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, it has been used as a pesticide due to its insecticidal properties. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
(2-formyl-6-methoxyphenyl) 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-19-13-4-2-3-11(9-17)14(13)20-15(18)10-5-7-12(16)8-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXHOGXMLDWOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(=O)C2=CC=C(C=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide](/img/structure/B5780106.png)
![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)



![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)


![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)